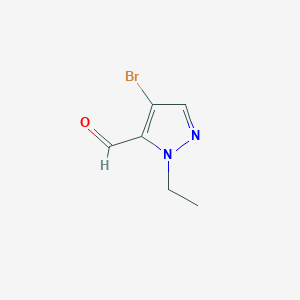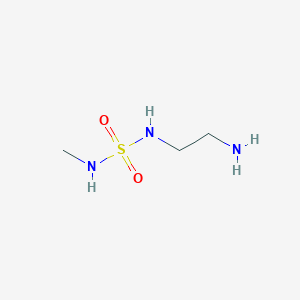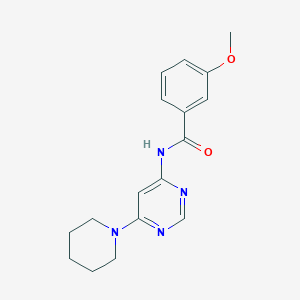![molecular formula C13H19N5O3 B3013055 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxyacetamide CAS No. 942007-35-4](/img/structure/B3013055.png)
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines have been identified as a privileged structure for library synthesis on the basis of several key characteristics of the core molecule .
Synthesis Analysis
A one-step synthesis of diversely substituted pyrazolo[1,5-a]pyrimidines from saturated ketones and 3-aminopyrazoles has been presented . This transformation involves the in situ formation of α,β-unsaturated ketones via a radical process, followed by [3+3] annulation with 3-aminopyrazoles in one pot .Molecular Structure Analysis
The molecular structure of this compound is based on a pyrazolo[3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to a pyrimidine ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the in situ formation of α,β-unsaturated ketones via a radical process, followed by [3+3] annulation with 3-aminopyrazoles .Physical And Chemical Properties Analysis
The compound is a solid with a molecular weight of 317.39 . It is soluble in DMSO at a concentration of 10 mg/mL .Aplicaciones Científicas De Investigación
Cancer Research
Compounds with the pyrazolo[3,4-d]pyrimidine scaffold, such as the one , have been investigated for their potential as CDK2 inhibitors . CDK2 is a critical protein involved in cell cycle regulation, and its inhibition is a promising strategy for cancer therapy. The compound’s structural features make it suitable for synthesis and testing against various cancer cell lines, potentially leading to new treatments.
Enzymatic Inhibition Studies
The pyrazolo[3,4-d]pyrimidine derivatives have shown significant inhibitory activity against CDK2/cyclin A2, a complex involved in cell cycle progression . This suggests that the compound could be used in research to understand the mechanisms of cell growth and to develop targeted therapies for diseases characterized by uncontrolled cell proliferation.
Molecular Modeling
Due to its unique structure, this compound can be used in molecular modeling studies to predict interactions with biological targets . These studies can provide insights into the binding efficiency and specificity of the compound, which is crucial for drug design and development.
Biochemical Pathway Analysis
Researchers can use this compound to study biochemical pathways involved in cell cycle regulation and apoptosis . By understanding how the compound affects these pathways, scientists can identify potential targets for therapeutic intervention in various diseases.
Pharmacological Research
The compound’s ability to interact with enzymes and receptors involved in disease processes makes it a valuable tool in pharmacological research . It can help in the identification and validation of new drug targets, as well as in the screening of compound libraries for activity against these targets.
Synthetic Chemistry
In synthetic chemistry, this compound can serve as a building block for the construction of more complex molecules . Its reactivity and functional groups allow for a wide range of chemical transformations, making it a versatile reagent for the synthesis of new compounds with potential biological activity.
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact withCalcium/calmodulin-dependent protein kinase type II subunit gamma and Androgen receptor . These proteins play crucial roles in various cellular processes, including signal transduction, gene expression, and cell growth.
Mode of Action
It is likely that it interacts with its targets in a manner similar to other pyrazolo[3,4-d]pyrimidines, which are known to bind to their targets and modulate their activity .
Biochemical Pathways
calcium signaling , androgen receptor signaling , and potentially others. These pathways have downstream effects on a variety of cellular processes, including cell growth, differentiation, and apoptosis .
Pharmacokinetics
Similar compounds have been found to have varying degrees of absorption, distribution, metabolism, and excretion, all of which can impact the compound’s bioavailability .
Result of Action
Based on its potential targets, it may influence a variety of cellular processes, including cell growth, differentiation, and apoptosis .
Propiedades
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-ethoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O3/c1-5-21-7-10(19)16-17-8-14-11-9(12(17)20)6-15-18(11)13(2,3)4/h6,8H,5,7H2,1-4H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVZDWVFBKBPGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NN1C=NC2=C(C1=O)C=NN2C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxyacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B3012974.png)

![Tert-butyl 2-amino-4,6-dihydro-5h-pyrrolo[3,4-d]thiazole-5-carboxylate](/img/structure/B3012976.png)
![3,4-diethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B3012978.png)


![[2-(Benzylamino)-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B3012985.png)



![1-{4-[4-(1-Pyrrolidinylcarbonyl)piperidino]phenyl}-1-ethanone](/img/structure/B3012990.png)


